Cas no 1061312-01-3 (2-Propenal, 3-(3,5-difluorophenyl)-)

2-Propenal, 3-(3,5-difluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 2-Propenal, 3-(3,5-difluorophenyl)-
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- MDL: MFCD28992285
- インチ: 1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H
- InChIKey: VUJNIOGUAYENEA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=C(F)C=C(F)C=1)=CC=O
2-Propenal, 3-(3,5-difluorophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244681-250mg |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 250mg |
$180 | 2024-06-05 | |
eNovation Chemicals LLC | D919980-5g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 5g |
$650 | 2024-07-20 | |
Aaron | AR01XFXR-1g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 1g |
$298.00 | 2025-02-12 | |
1PlusChem | 1P01XFPF-250mg |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | ≥95% | 250mg |
$170.00 | 2023-12-26 | |
eNovation Chemicals LLC | D919980-1g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 1g |
$230 | 2025-02-18 | |
eNovation Chemicals LLC | Y1244681-250mg |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 250mg |
$175 | 2025-02-26 | |
abcr | AB583069-250mg |
3-(3,5-Difluorophenyl)acrylaldehyde; . |
1061312-01-3 | 250mg |
€244.20 | 2024-08-02 | ||
eNovation Chemicals LLC | D919980-5g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 5g |
$650 | 2025-02-27 | |
eNovation Chemicals LLC | D919980-1g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 1g |
$230 | 2024-07-20 | |
eNovation Chemicals LLC | Y1244681-1g |
3-(3,5-Difluorophenyl)acrylaldehyde |
1061312-01-3 | 95% | 1g |
$280 | 2024-06-05 |
2-Propenal, 3-(3,5-difluorophenyl)- 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Book reviews
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
2-Propenal, 3-(3,5-difluorophenyl)-に関する追加情報
Recent Advances in the Study of 2-Propenal, 3-(3,5-difluorophenyl)- (CAS: 1061312-01-3) and Its Applications in Chemical Biology and Medicine
The compound 2-Propenal, 3-(3,5-difluorophenyl)- (CAS: 1061312-01-3) has garnered significant attention in recent years due to its unique chemical properties and potential applications in chemical biology and pharmaceutical research. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. Recent studies have highlighted its role as a key intermediate in the development of novel drug candidates, particularly in the context of targeting specific enzymatic pathways and protein interactions.
One of the most notable advancements in the study of 2-Propenal, 3-(3,5-difluorophenyl)- is its application in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against a range of kinases involved in inflammatory and oncogenic pathways. The researchers utilized a combination of computational modeling and high-throughput screening to identify optimal structural modifications, leading to improved binding affinity and selectivity. These findings suggest that 2-Propenal, 3-(3,5-difluorophenyl)- could serve as a valuable scaffold for the development of next-generation kinase inhibitors.
In addition to its role in drug discovery, recent investigations have explored the compound's potential as a chemical probe for studying biological systems. A study published in ACS Chemical Biology in early 2024 reported the use of 2-Propenal, 3-(3,5-difluorophenyl)- as a covalent modifier of cysteine residues in target proteins. This property enables researchers to map protein-ligand interactions and elucidate mechanisms of action at the molecular level. The study also highlighted the compound's compatibility with activity-based protein profiling (ABPP) techniques, further expanding its utility in chemical proteomics.
From a synthetic chemistry perspective, advancements in the scalable production of 2-Propenal, 3-(3,5-difluorophenyl)- have been achieved through innovative catalytic methods. A 2023 publication in Organic Letters described a palladium-catalyzed cross-coupling approach that significantly improves yield and reduces byproduct formation. This methodological breakthrough addresses previous challenges associated with the compound's instability and has paved the way for its broader adoption in medicinal chemistry campaigns. The authors also noted the potential for further optimization through flow chemistry techniques, which could enhance reproducibility and safety in large-scale synthesis.
The safety profile and pharmacokinetic properties of 2-Propenal, 3-(3,5-difluorophenyl)- have also been the subject of recent investigations. Preliminary in vitro and in vivo studies suggest that while the compound exhibits moderate cytotoxicity at higher concentrations, its derivatives demonstrate favorable therapeutic indices. Researchers have identified specific structural modifications that can mitigate off-target effects while maintaining desired biological activity. These findings, reported in a 2024 issue of Chemical Research in Toxicology, provide important insights for future lead optimization efforts.
Looking ahead, the versatility of 2-Propenal, 3-(3,5-difluorophenyl)- continues to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, particularly in conjunction with antibody-drug conjugates (ADCs) and nanoparticle-based platforms. Additionally, its application in photopharmacology—where light-sensitive derivatives could enable spatiotemporal control of drug activity—represents an exciting frontier. As research progresses, this compound is poised to make significant contributions to both fundamental chemical biology and applied pharmaceutical development.
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